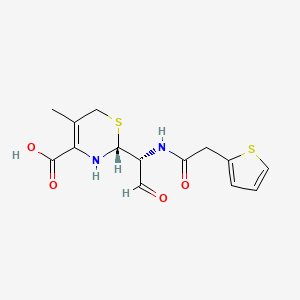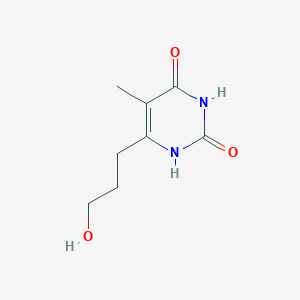
6-Hydroxypropylthymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxypropylthymine is a derivative of thymine, a pyrimidine nucleobase found in DNA. This compound is characterized by the substitution of a hydrogen atom at position 6 of the thymine ring with a 3-hydroxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypropylthymine typically involves the alkylation of thymine with 3-chloropropanol under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the nitrogen atom at position 6 of the thymine ring, resulting in the formation of this compound .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxypropylthymine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 6-propylthymine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: 6-Oxopropylthymine
Reduction: 6-Propylthymine
Substitution: 6-Halopropylthymine (e.g., 6-chloropropylthymine, 6-bromopropylthymine).
Scientific Research Applications
6-Hydroxypropylthymine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of modified nucleobases and their interactions with other molecules.
Biology: The compound is utilized in studies of DNA damage and repair mechanisms, as it can mimic certain types of DNA lesions.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.
Industry: It may be used in the development of novel materials or as a precursor in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of 6-Hydroxypropylthymine involves its incorporation into DNA, where it can interfere with normal base pairing and replication processes. This can lead to mutations or the activation of DNA repair pathways. The compound may also interact with specific enzymes, such as thymidine kinase, which plays a role in nucleotide metabolism .
Comparison with Similar Compounds
Thymine: The parent compound, lacking the 3-hydroxypropyl group.
5-Hydroxymethyluracil: Another modified nucleobase with a hydroxymethyl group at position 5.
6-Methylthymine: A derivative with a methyl group at position 6 instead of a hydroxypropyl group
Uniqueness: 6-Hydroxypropylthymine is unique due to the presence of the 3-hydroxypropyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, interactions with enzymes, and its role in DNA structure and function .
Properties
CAS No. |
156569-47-0 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6-(3-hydroxypropyl)-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(3-2-4-11)9-8(13)10-7(5)12/h11H,2-4H2,1H3,(H2,9,10,12,13) |
InChI Key |
OIEJBPVNLZZLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-6-YL)-pentanoic acid (4-nitro-phenyl)-amide](/img/structure/B10759822.png)
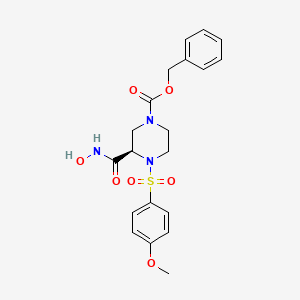
![5-(3-Morpholin-4-YL-propyl)-2-(3-nitro-phenyl)-4-thioxo-4,5-dihydro-1-thia-3B,5-diaza-cyclopenta[A]pentalen-6-one](/img/structure/B10759842.png)

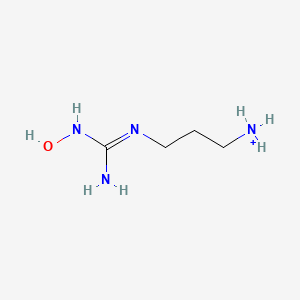
![4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide](/img/structure/B10759874.png)
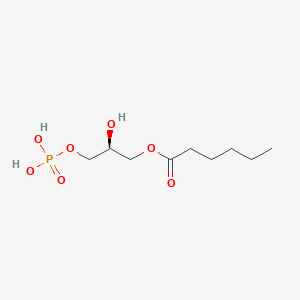
![2-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-6-bromo-4-methylbenzenolate](/img/structure/B10759880.png)

![N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-B]pyridazin-3-YL)phenyl]acetamide](/img/structure/B10759889.png)
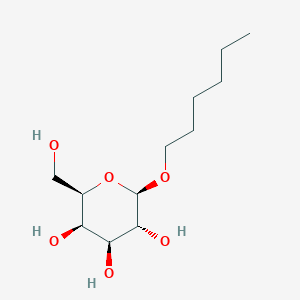
![n-[1-Hydroxycarboxyethyl-carbonyl]leucylamino-2-methyl-butane](/img/structure/B10759902.png)
